molecular formula C19H14F3N3O2S B15029834 3-amino-5-oxo-N-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-5-oxo-N-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B15029834
M. Wt: 405.4 g/mol
InChI Key: BSMPPFBECGMKMT-UHFFFAOYSA-N
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Description

3-amino-5-oxo-N-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an amino group, a trifluoromethyl group, and a quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-oxo-N-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the thienoquinoline core, followed by functionalization to introduce the amino and trifluoromethyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-amino-5-oxo-N-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents to the molecule .

Scientific Research Applications

3-amino-5-oxo-N-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-5-oxo-N-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and trifluoromethyl-substituted molecules, such as:

Uniqueness

The uniqueness of 3-amino-5-oxo-N-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide lies in its specific combination of functional groups and its potential for diverse applications. The presence of the trifluoromethyl group enhances its stability and biological activity, while the quinoline core provides a versatile scaffold for further modifications .

Properties

Molecular Formula

C19H14F3N3O2S

Molecular Weight

405.4 g/mol

IUPAC Name

3-amino-5-oxo-N-[2-(trifluoromethyl)phenyl]-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C19H14F3N3O2S/c20-19(21,22)11-4-1-2-5-13(11)24-17(27)16-15(23)10-8-9-12(25-18(10)28-16)6-3-7-14(9)26/h1-2,4-5,8H,3,6-7,23H2,(H,24,27)

InChI Key

BSMPPFBECGMKMT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=CC=CC=C4C(F)(F)F)N)C(=O)C1

Origin of Product

United States

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